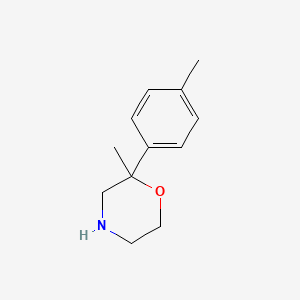
2-Methyl-2-(p-Tolyl)morpholin
Übersicht
Beschreibung
2-Methyl-2-(p-tolyl)morpholine is an organic compound with the molecular formula C₁₂H₁₇NO It is a morpholine derivative where the morpholine ring is substituted with a methyl group and a p-tolyl group
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(p-tolyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Biochemische Analyse
Biochemical Properties
2-Methyl-2-(p-tolyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Methyl-2-(p-tolyl)morpholine has been shown to interact with histamine H1 receptors, acting as an antagonist. This interaction inhibits the binding of histamine to the receptor, thereby reducing histamine-induced responses such as inflammation and allergic reactions . Additionally, 2-Methyl-2-(p-tolyl)morpholine may interact with other proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
The effects of 2-Methyl-2-(p-tolyl)morpholine on various cell types and cellular processes are profound. In immune cells, for example, 2-Methyl-2-(p-tolyl)morpholine can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation . In neuronal cells, this compound may modulate neurotransmitter release and receptor activity, influencing synaptic transmission and neural signaling. Furthermore, 2-Methyl-2-(p-tolyl)morpholine has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in metabolic pathways and energy production.
Molecular Mechanism
At the molecular level, 2-Methyl-2-(p-tolyl)morpholine exerts its effects through several mechanisms. One key mechanism is the inhibition of histamine H1 receptors, which prevents histamine from binding and activating these receptors . This inhibition leads to a reduction in histamine-mediated responses such as vasodilation, increased vascular permeability, and smooth muscle contraction. Additionally, 2-Methyl-2-(p-tolyl)morpholine may interact with other biomolecules, such as enzymes involved in signal transduction pathways, modulating their activity and affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-(p-tolyl)morpholine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 2-Methyl-2-(p-tolyl)morpholine is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to extreme conditions may lead to the breakdown of the compound, potentially affecting its efficacy and biological activity. Long-term studies in vitro and in vivo have demonstrated that 2-Methyl-2-(p-tolyl)morpholine can maintain its effects on cellular function over time, although the magnitude of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(p-tolyl)morpholine vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-allergic effects without significant toxicity . At higher doses, 2-Methyl-2-(p-tolyl)morpholine may induce adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at an optimal dose, beyond which the risk of toxicity increases. These findings highlight the importance of dose optimization in the therapeutic application of 2-Methyl-2-(p-tolyl)morpholine.
Metabolic Pathways
2-Methyl-2-(p-tolyl)morpholine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are subsequently excreted from the body . This compound may also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For example, 2-Methyl-2-(p-tolyl)morpholine has been shown to modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, potentially altering cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 2-Methyl-2-(p-tolyl)morpholine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Methyl-2-(p-tolyl)morpholine may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-Methyl-2-(p-tolyl)morpholine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 2-Methyl-2-(p-tolyl)morpholine may be directed to the endoplasmic reticulum or mitochondria, where it interacts with specific proteins and enzymes involved in cellular processes. The localization of 2-Methyl-2-(p-tolyl)morpholine within these compartments can influence its activity, stability, and overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)morpholine typically involves the reaction of morpholine with p-tolylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 2-Methyl-2-(p-tolyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(p-tolyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: N-oxides of 2-Methyl-2-(p-tolyl)morpholine
Reduction: Reduced derivatives with hydrogenated morpholine rings
Substitution: Various substituted morpholine derivatives depending on the electrophile used
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(p-tolyl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylmorpholine: Lacks the p-tolyl group, resulting in different chemical and biological properties.
p-Tolylmorpholine: Lacks the methyl group on the morpholine ring, leading to variations in reactivity and applications.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom, which can influence its chemical behavior and uses.
Uniqueness
2-Methyl-2-(p-tolyl)morpholine is unique due to the presence of both the methyl and p-tolyl groups, which confer specific steric and electronic properties
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMBSUCKZVKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639893 | |
| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-81-1 | |
| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


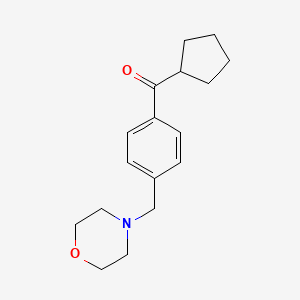
![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
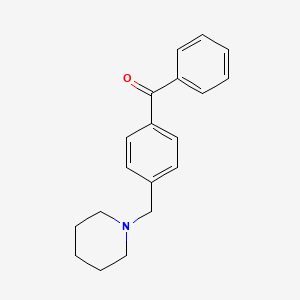

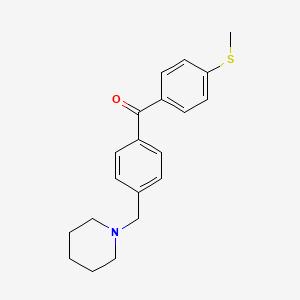
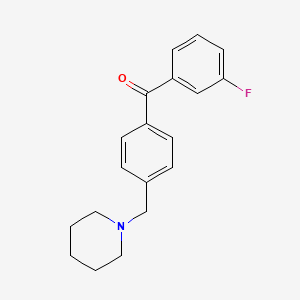

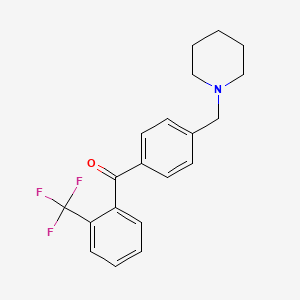
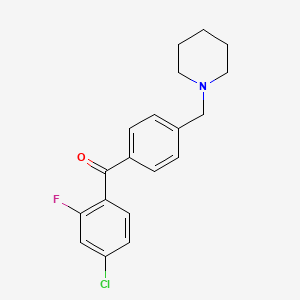
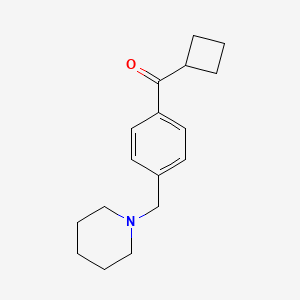
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
